2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL
Description
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL is a secondary amino alcohol characterized by a butanol backbone substituted at the second carbon with a (2-methoxyphenyl)methyl amino group. This compound is part of a broader class of psychoactive phenethylamine derivatives, though its structural features distinguish it from classical hallucinogens.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-6-4-5-7-12(10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
CYMCBJLCVNROQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Methoxybenzylamine with Carbonyl Compounds Followed by Reduction
One common approach involves the condensation of 2-methoxybenzylamine with an aldehyde or ketone derivative of butanal or butanone, forming an imine intermediate. Subsequent reduction of this imine yields the target amino alcohol.
Step 1: Imine Formation
2-Methoxybenzylamine reacts with a suitable carbonyl compound (e.g., butanal) under mild conditions, often in an organic solvent such as ethanol or methanol, to form an imine intermediate.
Step 2: Reduction
The imine is reduced using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to afford this compound.
This method is advantageous for its straightforwardness and relatively mild conditions, allowing for good yields and purity.
Halogenated Intermediate Route with Nucleophilic Substitution
An alternative method involves preparing a halogenated butanol intermediate, such as 2-chlorobutan-1-ol or 2-bromobutan-1-ol, which then undergoes nucleophilic substitution with 2-methoxybenzylamine.
Step 1: Preparation of Halogenated Butanol
Starting from butan-1-ol derivatives, halogenation is performed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to yield 2-chlorobutan-1-ol or 2-bromobutan-1-ol.
Step 2: Nucleophilic Substitution
The halogenated intermediate is reacted with 2-methoxybenzylamine under reflux in a polar aprotic solvent such as acetone or acetonitrile, often in the presence of a base like potassium carbonate to facilitate substitution.
This method allows for direct formation of the amino alcohol but may require careful control of reaction conditions to avoid side reactions.
Multi-Step Synthesis via Azido Intermediates
A more elaborate approach involves the conversion of halogenated butanol derivatives into azido intermediates, followed by reduction to the amino alcohol.
Step 1: Halogenation
Similar to 3.2, halogenated butanol is prepared.
Step 2: Azide Substitution
The halogen is displaced by azide ion (NaN3) to form 2-azidobutan-1-ol derivatives.
Step 3: Reduction
The azide is reduced under catalytic hydrogenation (e.g., H2, Pd/C) or by other reducing agents to yield the amino alcohol.
This route is useful for introducing the amino group with high selectivity and can be adapted for stereochemical control.
Representative Synthesis Procedure from Literature
A patent describing the preparation of related amino butane derivatives outlines a similar multi-step process, which can be adapted for this compound synthesis:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of halogenated butanol (e.g., 4-(p-methoxyphenyl)-2-chlorobutane) | Acetone, potassium carbonate, methyl iodide, reflux 4h | Oily intermediate obtained |
| 2 | Conversion to azido derivative | Sodium azide in suitable solvent | Intermediate azide isolated |
| 3 | Reduction to amino alcohol | Hydrogenation (H2, Pd/C), 6h, 55 psi | Crystallized product, confirmed by MS and IR |
This method emphasizes purification steps such as extraction, drying over sodium sulfate, and vacuum concentration to obtain high-purity products.
Reaction Conditions and Optimization
The synthesis of this compound requires optimization of several parameters:
| Parameter | Typical Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Acetone, methanol, acetonitrile | Solubility and reaction rate |
| Temperature | Reflux (~60-80°C) or room temperature | Influences reaction kinetics |
| Base | Potassium carbonate or sodium bicarbonate | Facilitates nucleophilic substitution |
| Reducing Agent | NaBH4 or catalytic hydrogenation | Determines completeness of reduction |
| Reaction Time | 3-6 hours | Ensures full conversion |
Careful control of these factors is essential to maximize yield and minimize by-products.
Analytical Characterization
The synthesized compound is typically characterized by:
- Mass Spectrometry (MS): Molecular ion peak at m/z 207 (C12H17NO2) confirms molecular formula.
- Infrared Spectroscopy (IR): Characteristic bands for hydroxyl (-OH) and amino (-NH) groups.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of methoxyphenyl, amino, and butanol moieties.
- Melting Point and Crystallinity: Used to assess purity and physical properties.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation + Reduction | 2-Methoxybenzylamine + aldehyde/ketone | Imine formation, reduction | Simple, mild conditions | Possible imine hydrolysis |
| Halogenated Intermediate | Halogenated butanol + 2-methoxybenzylamine | Nucleophilic substitution | Direct, straightforward | Requires halogenation step |
| Azido Intermediate | Halogenated butanol + NaN3 + reduction | Azide substitution, reduction | High selectivity | Multi-step, hazardous azides |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL has several scientific research applications, including:
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from the NBOMe/NBOH/NBF Series
highlights several halogenated phenethylamine derivatives (e.g., 25B-NBOMe, 25C-NBOH), which share the (2-substituted phenyl)methyl amino motif but differ in backbone and substituents:
Key Differences :
- The butanol backbone in the target compound may reduce CNS penetration compared to phenethylamine-based analogs like 25B-NBOMe, which are optimized for blood-brain barrier crossing .
- Lack of halogenation (e.g., bromo, chloro) in the target compound likely diminishes 5-HT2A receptor affinity, as halogens are critical for high potency in NBOMe derivatives .
Amino Alcohol Derivatives with Ether Chains
describes 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-OL (CAS 1379319-83-1), a structural analog with an extended ether chain:
| Parameter | Target Compound | 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-OL |
|---|---|---|
| Backbone | Butanol | Butanol |
| Amino Substituent | 2-Methoxybenzyl | 2-(2-Methoxyethoxy)ethyl |
| Molecular Weight | ~195.27 | ~206.27 (calculated) |
| Functional Groups | Methoxybenzyl, amino, hydroxyl | Methoxyethoxy, amino, hydroxyl |
Implications :
- Both compounds retain hydrogen-bonding capacity via hydroxyl and amino groups, suggesting possible applications in chelation or prodrug design.
Butynyl-Substituted Amino Alcohols
lists 4-[N-ETHYL-(4-METHOXYPHENYL)METHYLAMINO]-2-BUTYNYL-1-OL, which introduces a triple bond (butynyl group):
| Feature | Target Compound | Butynyl Analog |
|---|---|---|
| Backbone | Butanol | Butynol (unsaturated backbone) |
| Substituents | 2-Methoxybenzyl amino | Ethyl-(4-methoxyphenyl)methyl amino |
| Molecular Weight | ~195.27 | 233.31 |
| Key Functional Groups | Hydroxyl, methoxybenzyl | Triple bond, methoxyphenyl, ethylamino |
Impact of Unsaturation :
- The ethylamino group may increase steric hindrance, reducing interaction with flat receptor binding sites preferred by planar phenethylamines .
Biological Activity
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H17NO2. The structure includes:
- A butanol backbone.
- A methoxy-substituted phenyl group.
- An amino functional group.
This arrangement contributes to its classification as an alcohol and influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for further development in antibacterial therapies.
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thus exhibiting potential antioxidant properties.
- Neurological Effects : Preliminary investigations suggest that the compound may influence neurotransmitter systems, indicating its relevance in neurological research.
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially modulating their activity and influencing neurotransmission.
- Enzyme Inhibition : Evidence suggests that it could inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 4-Methoxyphenylbutan-1-ol | C11H16O2 | Alcohol derivative; used in flavoring agents. |
| 4-(p-Methoxyphenyl)-2-amino-butane | C11H17ON | Exhibits antifeedant properties; derived from natural sources. |
| 2-{[(3-Methoxyphenyl)methyl]amino}ethanol | C11H15NO2 | Similar alcohol structure; potential applications in pharmaceuticals. |
The distinct combination of a methoxy-substituted aromatic ring and a butanol backbone imparts unique chemical and biological characteristics to this compound compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating significant antibacterial potential.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results showing an IC50 value lower than that of standard antioxidants like ascorbic acid.
- Neuropharmacological Assessment : Research involving animal models suggested that the compound may exhibit anxiolytic effects, with behavioral tests indicating reduced anxiety-like behavior at specific doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
